molecular formula C21H20ClN3O B11328530 2-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

2-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11328530
M. Wt: 365.9 g/mol
InChI Key: RCVJISQSVBLKHQ-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a dimethylamino group, and a pyridinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In synthetic chemistry, 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine: This compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Chloro-2-dimethylaminoethane hydrochloride
  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride

Comparison: Compared to these similar compounds, 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-(pyridin-2-yl)benzamide is unique due to its combination of a chlorinated benzamide core, a dimethylamino group, and a pyridinyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and other scientific fields .

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20ClN3O/c1-24(2)17-12-10-16(11-13-17)15-25(20-9-5-6-14-23-20)21(26)18-7-3-4-8-19(18)22/h3-14H,15H2,1-2H3

InChI Key

RCVJISQSVBLKHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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